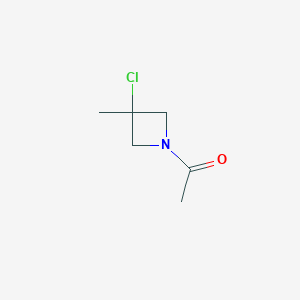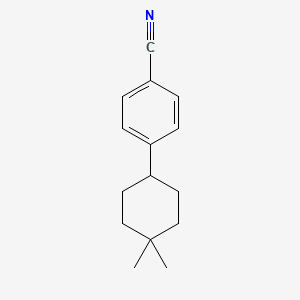
4-(4,4-Dimethylcyclohexyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4,4-Dimethylcyclohexyl)benzonitrile is an organic compound characterized by a benzonitrile group attached to a cyclohexyl ring with two methyl groups at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,4-Dimethylcyclohexyl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4,4-dimethylcyclohexanone and benzonitrile.
Grignard Reaction: The 4,4-dimethylcyclohexanone undergoes a Grignard reaction with phenylmagnesium bromide to form the corresponding alcohol.
Dehydration: The alcohol is then dehydrated to form the desired this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to facilitate the hydrogenation process.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile group, often using reagents such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Substituted benzonitriles.
科学研究应用
4-(4,4-Dimethylcyclohexyl)benzonitrile has several applications in scientific research:
Materials Science: Used as a precursor in the synthesis of liquid crystals and polymers.
Pharmaceuticals: Investigated for its potential as an intermediate in the synthesis of various pharmaceutical compounds.
Biological Studies: Employed in studies related to receptor binding and enzyme inhibition.
作用机制
The mechanism of action of 4-(4,4-Dimethylcyclohexyl)benzonitrile involves its interaction with specific molecular targets:
Receptor Binding: The compound can bind to certain receptors, influencing their activity and leading to various biological effects.
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, thereby modulating biochemical pathways.
相似化合物的比较
4-(4-Ethylcyclohexyl)benzonitrile: Similar in structure but with an ethyl group instead of two methyl groups.
4-(4-Methylcyclohexyl)benzonitrile: Contains a single methyl group on the cyclohexyl ring.
Uniqueness: 4-(4,4-Dimethylcyclohexyl)benzonitrile is unique due to the presence of two methyl groups, which can influence its steric and electronic properties, potentially leading to different reactivity and applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C15H19N |
|---|---|
分子量 |
213.32 g/mol |
IUPAC 名称 |
4-(4,4-dimethylcyclohexyl)benzonitrile |
InChI |
InChI=1S/C15H19N/c1-15(2)9-7-14(8-10-15)13-5-3-12(11-16)4-6-13/h3-6,14H,7-10H2,1-2H3 |
InChI 键 |
RRLHVYRYULQPND-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(CC1)C2=CC=C(C=C2)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Naphthalenesulfonic acid, 6-amino-5-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-4-hydroxy-](/img/structure/B12833697.png)

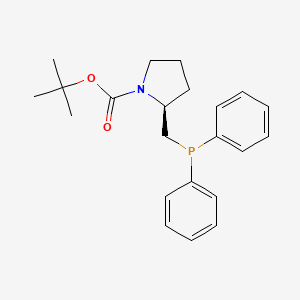
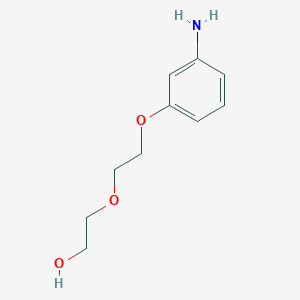
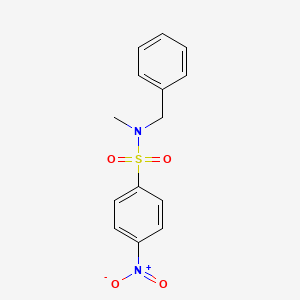

![4-[2,3,4,5,6-pentakis(4-aminophenyl)phenyl]aniline](/img/structure/B12833746.png)


![3-bromo-7-iodo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B12833756.png)

![1-(2-Amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone](/img/structure/B12833758.png)
![calcium;10,16-bis(4-tert-butylphenyl)-13-oxido-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12833760.png)
